2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid
Overview
Description
2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid: is a fluorinated amino acid derivative It is known for its unique structural properties, which include the presence of multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluorination of a suitable precursor, such as 2-amino-4-(trifluoromethyl)pentanoic acid, using reagents like trifluoromethyl iodide and a base . The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes. These methods allow for the efficient and controlled introduction of fluorine atoms into the amino acid structure, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group into other functional groups.
Substitution: The fluorine atoms can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid has several scientific research applications:
Biology: The compound can be incorporated into proteins to study the effects of fluorination on protein structure and function.
Mechanism of Action
The mechanism of action of 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid involves its incorporation into peptides and proteins, where the fluorine atoms can influence the molecule’s overall structure and stability. The presence of fluorine atoms can enhance the hydrophobicity and thermal stability of the peptides, making them more resistant to degradation . The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
5,5,5-trifluoro-DL-leucine: An analog of L-leucine, used in the synthesis of fluorinated peptides.
3,3,3-trifluoro-DL-alanine: Another fluorinated amino acid with applications in peptide synthesis.
Uniqueness: 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid is unique due to the presence of multiple fluorine atoms, which impart distinct properties such as increased thermal stability and hydrophobicity. These properties make it particularly valuable in the synthesis of bioactive molecules and materials with enhanced performance .
Properties
IUPAC Name |
2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F6NO2/c7-5(8,9)3(6(10,11)12)1-2(13)4(14)15/h2-3H,1,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZLMQYCEWHPPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F6NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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